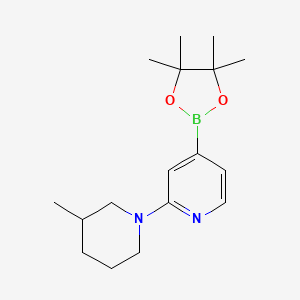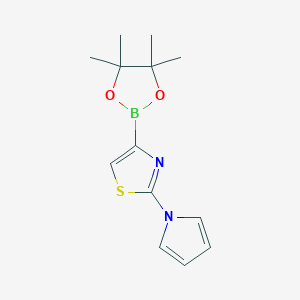
2-(4-Fluorophenyl)pyridine-4-boronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(4-Fluorophenyl)pyridine-4-boronic acid pinacol ester” is a chemical compound that is considered a valuable building block in organic synthesis . It is used in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs as DYRK1A inhibitors .
Synthesis Analysis
The synthesis of this compound involves the catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
The chemical reactions involving this compound include the catalytic protodeboronation of pinacol boronic esters . This reaction is not well developed and is considered a valuable but unknown transformation .Physical And Chemical Properties Analysis
This compound is insoluble in water . It is also susceptible to hydrolysis, especially at physiological pH . The rate of this reaction is considerably accelerated at physiological pH and is dependent on the substituents in the aromatic ring .科学研究应用
2-(4-Fluorophenyl)pyridine-4-boronic acid pinacol ester has been found to be useful in the fields of medicinal chemistry and organic synthesis. It has been used as a ligand in the synthesis of various compounds, and as a catalyst in a variety of reactions. Additionally, this compound has been used in the synthesis of drugs and other biologically active compounds, as well as in the synthesis of polymers.
作用机制
Target of Action
The primary target of 2-(4-Fluorophenyl)pyridine-4-boronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of a new Pd–C bond .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is susceptible tohydrolysis , especially at physiological pH . This could potentially affect the compound’s bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Additionally, the compound is only marginally stable in water , which could affect its efficacy and stability in aqueous environments.
实验室实验的优点和局限性
2-(4-Fluorophenyl)pyridine-4-boronic acid pinacol ester has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its synthesis can be completed in a short amount of time. Additionally, this compound is relatively stable and can be stored at room temperature for long periods of time. However, it is important to note that this compound has a relatively low solubility in water, which can limit its use in certain experiments.
未来方向
There are a variety of potential future directions for research on 2-(4-Fluorophenyl)pyridine-4-boronic acid pinacol ester. One potential direction is to further explore its ability to inhibit the enzymes acetylcholinesterase and phosphodiesterase, as well as its anti-inflammatory and antioxidant properties. Additionally, further research could be done to explore the potential applications of this compound in the synthesis of drugs and other biologically active compounds. Finally, further research could be done to explore the potential use of this compound in the synthesis of polymers.
合成方法
2-(4-Fluorophenyl)pyridine-4-boronic acid pinacol ester can be synthesized from commercially available 2-(4-fluorophenyl)pyridine-4-boronic acid and pinacol ester. The reaction is conducted in the presence of a base, such as triethylamine, and a catalyst, such as triethylborane. The reaction is carried out at a temperature of -78°C and is complete within one hour.
安全和危害
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .
属性
IUPAC Name |
2-(4-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BFNO2/c1-16(2)17(3,4)22-18(21-16)13-9-10-20-15(11-13)12-5-7-14(19)8-6-12/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXKRFGGYGSZLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1402172-82-0 |
Source


|
| Record name | 2-(4-Fluorophenyl)pyridine-4-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














